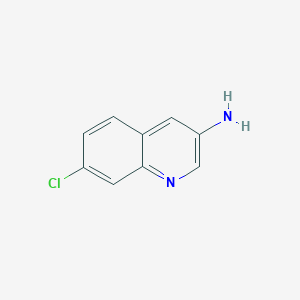

7-Chloroquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLZTHKNBCUKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602920 | |

| Record name | 7-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195710-15-6 | |

| Record name | 7-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 7-Chloroquinolin-3-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a vital scaffold, its derivatives have shown a wide range of biological activities, making a thorough understanding of its preparation and properties essential for researchers in the field.

Strategic Importance of this compound

The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a halogen at the 7-position and an amino group at the 3-position, offers unique opportunities for molecular diversification and the development of novel therapeutic agents. The chloro group can participate in various cross-coupling reactions, while the amino group serves as a versatile handle for amide bond formation, reductive amination, and other functionalizations. This dual reactivity makes it a valuable starting material for creating libraries of compounds for screening against various biological targets.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A robust and commonly employed strategy involves the construction of the quinoline core followed by the introduction and modification of functional groups. The most logical and experimentally validated approach proceeds through the formation of a 7-chloro-3-nitroquinoline intermediate, which is subsequently reduced to the target amine.

Synthesis of the 7-Chloro-3-nitroquinoline Intermediate

Traditional quinoline syntheses such as the Skraup or Combes reactions often lack the specific regiocontrol needed for the direct synthesis of 3-substituted quinolines from simple anilines. Therefore, a more tailored approach is necessary. The Conrad-Limpach-Knorr synthesis offers a viable route by reacting an appropriately substituted aniline with a β-ketoester.

A strategic pathway to 7-chloro-3-nitroquinoline involves the cyclization of a precursor derived from m-chloroaniline.

Conceptual Synthetic Workflow

Caption: Proposed synthetic route to 7-Chloro-3-nitroquinoline.

While direct nitration of 7-chloroquinoline typically yields the 6-nitro isomer, specific reaction conditions or the use of a pre-functionalized precursor can favor the formation of the 3-nitro derivative. However, a more reliable method involves building the quinoline ring with the nitro group precursor already in place.

A plausible, though less direct, route involves the synthesis of 7-chloroquinoline followed by a carefully controlled nitration. Achieving nitration at the 3-position is challenging due to the directing effects of the chloro group and the quinoline nitrogen.

A more direct and regioselective approach is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of a 3-substituted quinoline, a modified starting material would be required.

Given the challenges of direct 3-nitration, a more practical and documented approach involves the synthesis of a precursor that facilitates the introduction of the 3-amino group. A common strategy for synthesizing 3-aminoquinolines involves the reduction of the corresponding 3-nitroquinoline.

Step 1: Synthesis of 7-Chloro-3-nitroquinoline

A more reliable method would be a cyclization reaction that inherently directs substitution to the desired positions. The Conrad-Limpach-Knorr synthesis provides a more controlled approach.[2]

Illustrative Protocol for a Conrad-Limpach-Knorr type synthesis:

-

Step 1a: Condensation. React m-chloroaniline with a suitable β-ketoester, such as diethyl malonate, under acidic conditions to form the corresponding enamine.

-

Step 1b: Cyclization. Heat the resulting enamine at high temperature (typically >200 °C) to induce cyclization, forming a 4-hydroxy-7-chloroquinoline derivative.

-

Step 1c: Nitration. The resulting 4-hydroxy-7-chloroquinoline can then be nitrated. The hydroxyl group at the 4-position will influence the regioselectivity of the nitration.

-

Step 1d: Conversion to 7-Chloro-3-nitroquinoline. The 4-hydroxy group would then need to be converted to a chloro group and subsequently removed, or the nitro group introduced before the final quinoline ring formation.

Due to the complexity and lack of a direct, high-yielding published procedure for 7-chloro-3-nitroquinoline, researchers often need to develop and optimize a synthetic route based on these classical methods.

Reduction of 7-Chloro-3-nitroquinoline to this compound

Once the 7-chloro-3-nitroquinoline intermediate is obtained, the reduction of the nitro group to an amine is a standard and well-established transformation. Several reliable methods can be employed for this step.

Experimental Workflow for Nitro Group Reduction

Caption: General workflow for the reduction of 7-Chloro-3-nitroquinoline.

Method A: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and effective method for the reduction of aromatic nitro compounds.

Protocol:

-

Dissolve 7-chloro-3-nitroquinoline in a suitable solvent, such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method B: Catalytic Hydrogenation

This method is often preferred due to its cleaner reaction profile and easier work-up.

Protocol:

-

Dissolve 7-chloro-3-nitroquinoline in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product as described in Method A.

Comprehensive Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The protons on the quinoline ring will show characteristic splitting patterns (doublets, triplets, and doublets of doublets). The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[3] |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the chloro group and the carbons adjacent to the nitrogen atom will have distinct chemical shifts.[1][3] |

| FTIR | Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration, typically in the fingerprint region.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₇ClN₂). Characteristic fragmentation patterns involving the loss of chlorine and parts of the quinoline ring.[5][6] |

| Melting Point | A sharp and defined melting point is indicative of high purity. |

Safety and Handling Precautions

As with all chemical syntheses, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[9]

-

Handling of Reagents:

-

Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive and should be handled with extreme care.

-

Nitro Compounds: Aromatic nitro compounds can be toxic and potentially explosive, especially at elevated temperatures.

-

Flammable Solvents: Use flammable organic solvents away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of a wide array of compounds with potential therapeutic applications. Its derivatives have been investigated for their activity as:

-

Antimalarial agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine. Modifications at the 3-position can lead to new compounds with activity against resistant strains.

-

Anticancer agents: Quinoline derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[10]

-

Antiviral and antibacterial agents: The quinoline nucleus is present in several antimicrobial drugs, and new derivatives are continuously being explored.

By providing a foundation for further chemical exploration, this compound remains a molecule of high interest to the drug discovery community.

References

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Wakade, S. B., et al. (2019). Synthesis of 3-keto-quinolines from enaminones, anilines and DMSO: Transition metal free one pot cascade. Tetrahedron Letters, 60(33), 150931.

- Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 249-258.

- Saeed, S., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(4), 3735-3747.

- BenchChem. (2025). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from a hypothetical BenchChem technical note.

- Wikipedia contributors. (2023). Skraup synthesis. In Wikipedia, The Free Encyclopedia.

- PubChem. (n.d.). 7-Chloroquinolin-4-amine. National Center for Biotechnology Information.

- Maiti, D., et al. (2018). Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. RSC Advances, 8(46), 26369-26374.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 7, 2026, from [Link]

- Dave, C., & Shah, R. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

- Ferreira, M. L., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.

- Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia.

- Singh, A., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 26(8), 1766-1774.

- Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.

- Le, T. H., et al. (2018). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.

- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Retrieved from a hypothetical BenchChem technical note.

- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.

- Connor, T. H., & Smith, J. P. (2015). Safe handling of hazardous drugs. American journal of health-system pharmacy, 72(12), 993-1005.

- Occupational Safety and Health Administration. (n.d.). Hazard Communication.

- Yadav, D. K., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(11), 2588.

- PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.

- Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21377.

- GKS Chemistry. (2022, January 22). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.

- El-Sayed, T. H., & Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 249-258.

- de Souza, M. V. N., et al. (2019). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)benzoate derivatives. Medicinal Chemistry Research, 28(10), 1679-1689.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Chloroquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-3-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, which is a core component of numerous pharmaceuticals, understanding its structural and electronic properties is paramount for the rational design of new therapeutic agents. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and characterization. This in-depth technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

A Note on Data Availability: As of the compilation of this guide, a complete, publicly available, and experimentally validated set of spectroscopic data for this compound is not readily found in the peer-reviewed literature. Therefore, this guide will provide an expert analysis of the expected spectroscopic characteristics based on the well-established principles of spectroscopy and data from closely related structural analogs. The provided protocols are standardized methods for obtaining such data.

Molecular Structure and Logic

The arrangement of atoms and functional groups in this compound dictates its unique spectroscopic fingerprint. Understanding this structure is key to interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | d | 1H | H-2 | The proton at C-2 is adjacent to the nitrogen atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~7.9 | d | 1H | H-4 | The proton at C-4 will also be downfield due to the influence of the nitrogen and will be a doublet from coupling to H-2. |

| ~7.8 | d | 1H | H-5 | H-5 is part of the carbocyclic ring and its chemical shift is influenced by the fused heterocyclic ring. It will appear as a doublet due to coupling with H-6. |

| ~7.7 | d | 1H | H-8 | H-8 is deshielded by the ring nitrogen and will be a doublet. |

| ~7.3 | dd | 1H | H-6 | H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. |

| ~5.5 | s (br) | 2H | -NH₂ | The protons of the amine group are typically broad and their chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

B. ¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-8a | Quaternary carbon adjacent to nitrogen. |

| ~147 | C-2 | Carbon adjacent to nitrogen in the pyridine ring. |

| ~145 | C-7 | Carbon bearing the electron-withdrawing chlorine atom. |

| ~134 | C-4a | Quaternary carbon at the ring junction. |

| ~133 | C-3 | Carbon attached to the electron-donating amino group. |

| ~128 | C-5 | Aromatic carbon in the carbocyclic ring. |

| ~126 | C-6 | Aromatic carbon in the carbocyclic ring. |

| ~125 | C-4 | Carbon in the pyridine ring. |

| ~118 | C-8 | Aromatic carbon in the carbocyclic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 101 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ at 39.52 ppm.

Caption: General workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium-Strong | N-H stretch | Characteristic of the primary amine (-NH₂) group, often appearing as a doublet. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds in the quinoline ring system. |

| 1620-1580 | Strong | C=N and C=C stretch | Aromatic ring stretching vibrations. |

| ~1600 | Medium | N-H bend | Bending vibration of the primary amine. |

| ~850-800 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |

| ~800-700 | Strong | Aromatic C-H bend | Out-of-plane bending vibrations indicative of the substitution pattern on the aromatic rings. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment | Rationale |

| 178/180 | High | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |

| 143 | Medium | [M-Cl]⁺ | Loss of a chlorine radical. |

| 116 | Medium | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed structural fingerprint of the molecule. While experimentally obtained data is the gold standard, this guide offers a robust, expert-predicted dataset and the methodologies to obtain it. These spectroscopic techniques, when used in concert, allow for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of research and development involving this important quinoline derivative.

References

While specific literature providing a complete dataset for this compound is not cited due to its apparent scarcity, the principles and expected values are derived from standard spectroscopic textbooks and databases for analogous compounds. For researchers synthesizing this compound, the following types of resources would be invaluable for characterization.

- Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.

-

PubChem Database . National Center for Biotechnology Information. (For chemical information and physical properties). [Link]

- Scientific literature on the synthesis of substituted 3-aminoquinolines. (Researchers would typically cite the publication where the synthesis and characterization are first reported). For example, articles in journals such as the Journal of Medicinal Chemistry or the Journal of Organic Chemistry would be relevant.

The Strategic Intermediate: A Comprehensive Technical Guide to 7-Chloroquinolin-3-amine for Advanced Drug Discovery

This guide provides an in-depth technical exploration of 7-chloroquinolin-3-amine, a pivotal heterocyclic amine in medicinal chemistry. We will delve into its core physical and chemical properties, predictable reactivity, and its strategic application in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

The 7-Chloroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-chloroquinoline core is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[1][2] The electronic properties conferred by the chlorine atom at the 7-position, combined with the nucleophilic and basic nature of the amino group, make this compound a highly valuable and versatile building block for creating diverse molecular libraries. Its derivatives have shown a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antiviral properties.[2][3][4]

Core Physicochemical & Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.

Structural and Molecular Data

Below is a summary of the key structural and molecular identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1195710-15-6 | PubChem[5] |

| Molecular Formula | C₉H₇ClN₂ | PubChem[5] |

| Molecular Weight | 178.62 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)N)Cl | PubChem[5] |

| InChI | InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | PubChem[5] |

| InChIKey | COLZTHKNBCUKOS-UHFFFAOYSA-N | PubChem[5] |

Molecular Structure Visualization:

Caption: A potential synthetic route to this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic character of the 3-amino group. This primary amine can readily undergo a variety of chemical transformations, making it an excellent handle for introducing diverse side chains and functional groups.

Key Reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Nucleophilic substitution with alkyl halides. Care must be taken to control the degree of alkylation.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamines.

The presence of the electron-withdrawing chlorine at the 7-position and the nitrogen in the quinoline ring influences the reactivity of the entire system. The amino group at the 3-position is a key site for derivatization, allowing for the exploration of a wide chemical space in drug discovery programs. [3][6]

Analytical Characterization: A Protocol-Driven Approach

Thorough analytical characterization is paramount to confirm the identity and purity of this compound.

Proposed Spectroscopic and Chromatographic Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline core are expected to appear in the range of δ 7.0-9.0 ppm. The protons of the amino group will likely appear as a broad singlet. The specific coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the amino group and the carbon bearing the chlorine will have characteristic chemical shifts. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine are expected in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. The C-Cl stretch will be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (178.62). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature. |

| HPLC/UPLC | A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) would be a suitable starting point for purity assessment. |

Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the spectrum for the expected chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure.

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a cornerstone in the development of therapeutics. The introduction of an amino group at the 3-position provides a strategic vector for modification to modulate pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

-

Antimalarials: As an analog of the highly successful 4-aminoquinolines, derivatives of this compound are of interest for overcoming drug resistance in malaria. [2][7]* Anticancer Agents: The quinoline ring system is found in numerous kinase inhibitors and other anticancer drugs. The 3-amino position allows for the attachment of side chains that can interact with specific biological targets. [4][8]* Antiviral and Antimicrobial Agents: The ability of quinoline derivatives to intercalate with DNA and inhibit key enzymes makes them attractive candidates for the development of new anti-infective agents. [2][3]

Drug Development Logic Flow:

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of novel and diverse molecular entities with significant potential in drug discovery. Its well-defined physicochemical properties, predictable reactivity at the 3-amino position, and the proven therapeutic importance of the 7-chloroquinoline scaffold make it an essential tool for medicinal chemists. This guide provides a foundational understanding to empower researchers to fully exploit the potential of this versatile building block in their quest for next-generation therapeutics.

References

-

PubChem. This compound. [Link]

-

Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

Der Pharma Chemica. Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. [Link]

-

PubMed Central. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. [Link]

-

ACS Publications. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. [Link]

-

PubChem. 7-Chloroquinolin-6-amine. [Link]

-

Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]

-

PubMed Central. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. [Link]

-

PubChem. 7-Chloroquinolin-8-amine. [Link]

-

Wiley Online Library. Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]

-

ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

Beilstein Journal of Organic Chemistry. Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. [Link]

-

PMC - PubMed Central. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. [Link]

-

PubChem. 4-Amino-7-chloroquinoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C9H7ClN2 | CID 20142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Biological Evaluation of 7-Chloroquinolin-3-amine Derivatives

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has consistently yielded compounds of profound therapeutic importance. Its rigid, bicyclic aromatic system provides a versatile framework for introducing a variety of functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. Within this esteemed class of heterocycles, the 7-chloroquinoline moiety holds particular significance, most famously as the cornerstone of the antimalarial drug chloroquine.[1][2] The introduction of a chlorine atom at the 7-position critically influences the molecule's electronic distribution and basicity, which are often key determinants of its biological activity.

This guide focuses specifically on derivatives of 7-chloroquinolin-3-amine. The 3-amino group serves as a versatile synthetic handle, a primary point for diversification to explore vast chemical space. By modifying this position, researchers can systematically investigate structure-activity relationships (SAR) and develop novel derivatives with enhanced potency and selectivity against a wide array of biological targets. This document provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and a critical evaluation of the biological activities—spanning anticancer, antimalarial, and antimicrobial domains—of these promising compounds.

Part 1: Strategic Synthesis of the this compound Core

The successful synthesis of this compound derivatives hinges on the strategic construction or modification of the quinoline ring system. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we explore the most robust and commonly employed strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinoline Precursors

A prevalent and efficient method commences with 4,7-dichloroquinoline, a commercially available and reactive starting material. The chlorine atom at the C4 position is significantly more labile than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen. This electronic disparity allows for selective nucleophilic aromatic substitution (SNAr) at C4.

The causality behind this selectivity lies in the stability of the Meisenheimer complex intermediate. Nucleophilic attack at C4 results in an intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, a stabilizing interaction not possible with attack at C7. This makes the C4 position the preferred site for reaction with amine nucleophiles. This approach is particularly effective for creating derivatives where the key amino functionality is at the C4 position, which is then linked to other moieties. For creating 3-amino derivatives, subsequent steps would be required to introduce the amino group at the C3 position, often starting from a different precursor. However, many biologically active "aminoquinoline" derivatives involve substitution at the C4 position, linked to an amino-containing side chain.[3][4][5]

Strategy B: Classical Quinoline Ring Construction

For more complex substitution patterns not readily accessible from pre-made quinolines, classical ring-forming reactions provide unparalleled flexibility.

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. To achieve the desired 7-chloro-3-amino structure, one would start with m-chloroaniline. The β-dicarbonyl component would need to be chosen carefully to install the desired substituents at the 2 and 3 positions, potentially requiring a protected amino group or a precursor functional group like a nitro group at the 3-position, which can be subsequently reduced.

-

Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target, 2-amino-4-chlorobenzaldehyde would react with a molecule like aminoacetonitrile or a derivative thereof to directly install the 3-amino group. The choice of base (e.g., piperidine, KOH) is critical to catalyze the initial aldol-type condensation and subsequent cyclization/dehydration cascade.

Visualization of Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis of 7-chloroquinoline derivatives, emphasizing the key SNAr strategy.

Caption: Fig 1. General Synthetic Workflow.

Part 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for both synthesis and confirmation.

Protocol 1: General Procedure for SNAr of 4,7-Dichloroquinoline with an Amine

This protocol is adapted from methodologies utilizing ultrasound irradiation to accelerate the reaction, a "green chemistry" approach that often improves yields and reduces reaction times.[3][4]

-

Reactant Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq.) in absolute ethanol (10-15 mL).

-

Nucleophile Addition: Add the desired amine (e.g., 3-amino-1,2,4-triazole) (1.0 eq.) to the solution.

-

Reaction: Place the flask in an ultrasonic bath and reflux the mixture for 30-60 minutes at approximately 90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold ethanol and then recrystallized from an appropriate solvent system (e.g., ethanol/DMSO) to yield the pure product.

-

Validation: The structure of the synthesized compound, such as 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine, is confirmed using standard analytical techniques.[3][4]

Protocol 2: Synthesis of a 7-Chloroquinoline Hydrazone Derivative

This procedure details the condensation reaction to form a hydrazone, a common pharmacophore.[6]

-

Reactant Preparation: Dissolve the 7-chloroquinoline hydrazine intermediate (e.g., 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide) (1.0 eq.) in absolute ethanol.

-

Carbonyl Addition: Add the desired aromatic aldehyde or ketone (1.0 eq.) to the solution, along with a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product is washed with diethyl ether and then recrystallized from ethanol to afford the pure hydrazone.

-

Validation: Confirm the structure via spectroscopic methods. The appearance of a characteristic imine (C=N) stretch in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum are key indicators of successful synthesis.

Protocol 3: Standard Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H, C=O, and C=N bonds.[3][4][7]

Part 3: Comprehensive Biological Evaluation

Derivatives of this compound have demonstrated a remarkable breadth of biological activity. The strategic placement of various substituents allows for the modulation of their effects against different pathogens and cell lines.

Anticancer Activity

These compounds have shown significant cytotoxic potential against a range of human cancer cell lines.[6]

-

Mechanism of Action: While diverse, common mechanisms include the inhibition of protein kinases and the disruption of microtubule polymerization, similar to other quinoline-based anticancer agents.[8] Some derivatives act as potent inhibitors of cell growth and can interact with growth factor receptors.[8]

-

In Vitro Screening: Evaluation is typically performed using the MTT assay to determine the concentration that inhibits 50% of cell growth (IC₅₀).[7] Commonly tested cell lines include MCF-7 (breast), HCT-116 (colon), HeLa (cervical), and LNCaP (prostate).[3][5][7]

Table 1: Selected Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 3 | HCT-116 | 23.39 | [3][9] |

| Derivative 9 | HCT-116 | 21.41 | [3][9] |

| Derivative 9 | MCF-7 | <50 (High Activity) | [3] |

| Derivative 14 | HL-60 | Expressive Results | [8] |

| Derivative 4b | LNCaP | 6.61 (µg/mL) | [7] |

| Derivative 4b | A2780 (Ovarian) | 2.81 (µg/mL) | [7] |

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions between studies.

Antimalarial Activity

The 7-chloroquinoline scaffold is historically linked to antimalarial drugs. Modern derivatives aim to overcome the widespread resistance developed by Plasmodium falciparum to chloroquine.[1][2]

-

Mechanism of Action: The primary mechanism involves interfering with the parasite's detoxification of heme. In the parasite's food vacuole, hemoglobin is digested, releasing toxic heme. The drug is thought to form a complex with heme, preventing its polymerization into non-toxic hemozoin. This buildup of free heme leads to oxidative stress and parasite death.[10]

-

Structure-Activity Relationship (SAR): Studies have shown that modifying the side chain attached to the quinoline core is a promising strategy.[1] Variations in the length and basicity of the side chain can restore activity against chloroquine-resistant (CQR) strains.[1][11] For instance, 7-iodo and 7-bromo analogues often retain activity comparable to their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl derivatives tend to be less active.[12]

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Resistance Index | Reference |

| Derivative 9 | Not Specified | 11.92 | Not Reported | [3][4] |

| Derivative 7g-j | K1 (CQ-R) | 0.011 - 0.013 | Not Reported | [11] |

| Derivative 15a | K1 (CQ-R) | 0.009 | Not Reported | [11] |

| Various Analogues | Dd2 (CQ-R) | Submicromolar | Low | [1] |

Antimicrobial Activity

The versatility of the 7-chloroquinoline scaffold extends to activity against various bacterial and fungal pathogens.

-

Antibacterial Screening: Derivatives are tested against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14]

-

Antifungal Screening: Activity is also assessed against fungi such as Aspergillus niger and Candida albicans.[3][14] The data is typically reported as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

Visualization of Antimalarial Mechanism

The following diagram illustrates the proposed mechanism of action for quinoline-based antimalarials.

Caption: Fig 2. Proposed Antimalarial Mechanism.

Conclusion and Future Perspectives

The this compound scaffold and its related C4-substituted analogues represent a highly fruitful area for drug discovery. The synthetic accessibility and the chemical versatility of the amino group allow for the creation of large, diverse libraries of compounds for biological screening. The consistent demonstration of potent anticancer, antimalarial, and antimicrobial activities underscores the therapeutic potential of this chemical class.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For promising anticancer hits, detailed studies are needed to identify specific molecular targets (e.g., individual kinases) to move beyond broad cytotoxicity data.

-

Overcoming Resistance: In the antimalarial space, the continued design of derivatives that circumvent existing resistance mechanisms in P. falciparum is paramount.

-

Pharmacokinetic Optimization: Systematic modification of the derivatives to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating in vitro activity into in vivo efficacy.

-

Bioisosteric Replacement: Exploring bioisosteric replacements for the chlorine atom or within the side chains could lead to compounds with improved safety profiles or novel mechanisms of action.[15][16]

By integrating rational design, efficient synthesis, and comprehensive biological evaluation, the scientific community can continue to unlock the full potential of 7-chloroquinoline derivatives in the ongoing search for new and effective therapeutic agents.

References

-

Goulart, M. O. F., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, 22(3), e202301246. Available from: [Link]

-

Watson, W. T., et al. (1999). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 3(1), 41-48. Available from: [Link]

-

Watson, W. T., et al. (1999). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 3(1), 41-48. Available from: [Link]

-

Began, S., et al. (2016). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis, 128, 110-117. Available from: [Link]

-

Kalluraya, B., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 461-464. Available from: [Link]

-

De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4918-4926. Available from: [Link]

-

Wicht, K. J., et al. (2007). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 15(2), 851-860. Available from: [Link]

-

Lee, J., et al. (2019). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. European Journal of Medicinal Chemistry, 182, 111630. Available from: [Link]

-

Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 519-527. Available from: [Link]

-

da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1699-1710. Available from: [Link]

-

Kathrada, F. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. Available from: [Link]

-

Rossi, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13445-13459. Available from: [Link]

-

Kappe, C. O., & Kappe, T. (1993). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Journal of Heterocyclic Chemistry, 30(5), 1369-1373. Available from: [Link]

-

Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available from: [Link]

-

Iqbal, M. A., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. Available from: [Link]

-

Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available from: [Link]

-

Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4786. Available from: [Link]

-

Malghani, Z., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(12), 1025-1038. Available from: [Link]

-

Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. Available from: [Link]

-

Singh, A., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(7), 3848-3856. Available from: [Link]

-

Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][18][19]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(10), 1294. Available from: [Link]

-

Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(21), 5033. Available from: [Link]

-

Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][18][19]triazino[2,3-C]quinazolines. Preprints.org. Available from: [Link]

-

Ahmad, S., et al. (2024). Exploring the Potential of New 7-Chloroquinoline-benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. Scilit. Available from: [Link]

-

Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][18][19]triazino[2,3-c]quinazolines. MDPI. Available from: [Link]

-

Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][18][19]triazino[2,3-c]quinazolines. ResearchGate. Available from: [Link]

-

Tsegaye, M. M., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 6696955. Available from: [Link]

-

Adebayo, J. O., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1), 141-148. Available from: [Link]

-

Charris, J., et al. (2014). Synthesis of 7-chloroquinolinyl-4-aminochalcones and evaluation of their in vitro antimalarial and anticancer activity. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Molecules, 26(15), 4443. Available from: [Link]

Sources

- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.bg.ac.rs [chem.bg.ac.rs]

The Emergence of a Versatile Scaffold: A Technical Guide to 7-Chloroquinolin-3-amine

This in-depth technical guide delves into the core aspects of 7-Chloroquinolin-3-amine, a heterocyclic compound that, while less iconic than its 4-amino counterpart, chloroquine, represents a significant branch in the ever-growing tree of quinoline-based research and development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical synthesis, properties, and burgeoning applications, grounded in the foundational history of the broader 7-chloroquinoline scaffold.

The Legacy of the 7-Chloroquinoline Core: A Historical Perspective

The history of this compound is intrinsically linked to the monumental discoveries surrounding the quinoline ring system. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 7-position proved to be a pivotal moment in the development of potent antimalarial drugs, most notably with the synthesis of chloroquine.[2][3] This discovery sparked extensive research into the structure-activity relationships of substituted quinolines, leading to the exploration of various functionalizations around the quinoline nucleus.

While the initial focus was heavily on 4-substituted derivatives due to the remarkable success of chloroquine, the scientific community gradually expanded its investigation to other isomers to explore a wider chemical space and unlock novel biological activities. The synthesis and study of this compound emerged from this systematic exploration, driven by the quest for new pharmacophores with unique therapeutic potential. Although a singular "discovery" paper for this compound is not prominent in historical records, its existence is a testament to the exhaustive derivatization of the 7-chloroquinoline core.

Synthesis of this compound: Navigating the Regiochemistry

The synthesis of this compound presents a unique set of challenges and opportunities compared to its more studied 4-amino isomer. The regioselectivity of the amination reaction is a critical consideration. Several synthetic strategies can be employed, often starting from precursors like 7-chloro-3-nitroquinoline or through cyclization reactions that favor the formation of the 3-amino product.

Representative Synthetic Pathway: Reduction of a Nitro Intermediate

A common and reliable method for the preparation of this compound involves the reduction of a corresponding nitro-substituted precursor. This multi-step synthesis prioritizes the controlled introduction of the amine functionality at the C3 position.

Caption: General workflow for the synthesis of this compound via a nitro intermediate.

Experimental Protocol: Synthesis via Reduction of 7-Chloro-3-nitroquinoline

-

Nitration of 7-Chloroquinoline:

-

To a cooled (0-5 °C) solution of 7-chloroquinoline in concentrated sulfuric acid, a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate of 7-chloro-3-nitroquinoline is collected by filtration, washed with water, and dried.

-

-

Reduction of 7-Chloro-3-nitroquinoline:

-

The synthesized 7-chloro-3-nitroquinoline is suspended in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, typically iron powder in the presence of a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid, is added portion-wise.

-

The mixture is heated under reflux for several hours. The progress of the reduction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and made alkaline with a solution of sodium hydroxide or sodium carbonate.

-

The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

Physicochemical Properties and Characterization

Understanding the physicochemical properties of this compound is crucial for its application in drug design and materials science.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem |

| Molecular Weight | 178.62 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 135-140 °C (typical) | Supplier Data |

| Solubility | Soluble in methanol, ethanol, and DMSO | Supplier Data |

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.4 Hz, 1H), 8.08 (d, J = 8.8 Hz, 1H), 7.82 (d, J = 2.0 Hz, 1H), 7.43 (dd, J = 8.8, 2.0 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H), 5.95 (s, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 148.9, 145.2, 137.4, 133.8, 128.5, 127.9, 125.4, 124.9, 118.6.

-

Mass Spectrometry (ESI): m/z 179.03 [M+H]⁺.

Applications in Research and Development

The 7-chloroquinoline scaffold is a cornerstone in the development of therapeutics with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] While this compound itself is not a marketed drug, it serves as a valuable building block for the synthesis of novel derivatives with potential therapeutic applications.

The position of the amino group at the C3 position offers a different vector for chemical modification compared to the C4 position, allowing for the exploration of new chemical space and potentially different biological targets. Researchers have utilized this compound as a precursor for the synthesis of compounds with diverse biological activities.

Role as a Synthetic Intermediate

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis. The amino group can be readily functionalized through various reactions, including:

-

Acylation: to form amides.

-

Sulfonylation: to form sulfonamides.

-

Alkylation: to form secondary and tertiary amines.

-

Diazotization: followed by coupling reactions to introduce a wide range of functionalities.

These derivatization strategies allow for the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Caption: Potential derivatization pathways for this compound.

Future Directions and Conclusion

This compound represents an important, albeit less explored, member of the 7-chloroquinoline family. Its utility as a synthetic intermediate provides a gateway to a vast array of novel chemical entities with the potential for significant biological activity. As the demand for new therapeutics continues to grow, the exploration of less conventional isomers like this compound will be crucial in expanding the chemical toolbox for drug discovery. Future research will likely focus on the systematic synthesis and biological evaluation of derivatives of this compound to unlock its full therapeutic potential.

References

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13627–13641. [Link]

-

Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]

- Dave, C. G., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

-

de Souza, M. V. N., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(7), 3751–3758. [Link]

-

El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 589-598. [Link]

-

Parra, Y. de J., et al. (2021). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Revista de la Sociedad Química del Perú, 87(3), 259-281. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.

-

S. M., et al. (2020). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. ChemMedChem, 15(24), 2465-2470. [Link]

-

Solomon, V. R., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(14), 4301-4311. [Link]

-

Tsegay, S., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. [Link]

-

ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

ResearchGate. (2015). Synthesis of 7-chloroquinolinyl-4-. [Link]

Sources

CAS number and molecular structure of 7-Chloroquinolin-3-amine

An In-depth Technical Guide to 7-Chloroquinolin-3-amine

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic profile, synthesis, and core applications, with a particular focus on its role as a privileged scaffold in the generation of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics and utility.

Introduction to the 7-Chloroquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is at the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs. The introduction of specific substituents, such as a chlorine atom at the 7-position and an amine group, dramatically influences the molecule's electronic properties, reactivity, and biological activity.

This compound (CAS No. 1195710-15-6) is a specific isomer that serves as a critical building block for creating diverse molecular libraries. The chlorine atom at the 7-position is a key feature in many antimalarial drugs, while the amine group at the 3-position provides a reactive handle for further chemical modification and elaboration, enabling the synthesis of novel compounds with potential therapeutic value.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. This compound is a solid at room temperature with characteristics defined by its aromatic structure and functional groups.

Molecular Structure

The molecular structure of this compound is depicted below, illustrating the numbering of the quinoline ring system.

Caption: 2D structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1195710-15-6 | PubChem[2] |

| Molecular Formula | C₉H₇ClN₂ | PubChem[2] |

| Molecular Weight | 178.62 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1=CC(=CC2=NC=C(C=C21)N)Cl | PubChem[2] |

| InChIKey | COLZTHKNBCUKOS-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White to off-white solid | Generic |

| Polar Surface Area | 38.9 Ų | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry. While specific, optimized protocols for this compound are proprietary or found within patent literature, its synthesis can be approached through established methodologies for functionalizing the quinoline core.

A common strategy involves the regioselective metalation of a pre-existing 7-chloroquinoline, followed by reaction with an electrophilic aminating agent. Alternatively, multi-step sequences starting from substituted anilines can be employed. The reactivity of the quinoline ring is heavily influenced by its substituents. The electron-withdrawing nature of the nitrogen atom and the chlorine at C7 makes the ring system susceptible to nucleophilic substitution, particularly at the C4 position.[3][4] The amine group at C3 is a potent nucleophile and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. The protons on the pyridine part of the ring will typically be more downfield than those on the benzene part. A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹³C NMR: The carbon spectrum would display nine signals for the aromatic carbons, with chemical shifts influenced by the attached chlorine and amine groups. The carbon attached to the chlorine (C7) and the amine (C3) would show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (around 1500-1620 cm⁻¹), and a C-Cl stretching band (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (178.62). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a key diagnostic feature.

Researchers have used these techniques extensively to characterize a wide array of 7-chloroquinoline derivatives, confirming their structures after synthesis.[3][5][6][7]

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a versatile intermediate for synthesizing bioactive compounds. The 7-chloro-4-aminoquinoline scaffold is famously the basis for the antimalarial drug chloroquine, and derivatives continue to be explored to overcome drug resistance.[8][9] By extension, the 3-amino isomer provides an alternative attachment point for side chains, leading to novel chemical space.

Caption: Role of the 7-chloroquinoline scaffold in drug development.

-

Antimalarial Agents: The 7-chloroquinoline core is essential for activity against Plasmodium falciparum. Research focuses on modifying the amine side chain to restore efficacy against chloroquine-resistant strains.[9][10]

-

Anticancer Research: Many quinoline derivatives have been shown to possess antiproliferative properties. They often function as kinase inhibitors, interfering with signaling pathways that are overactive in cancer cells.[11] The amine group on this compound is a perfect anchor point for synthesizing libraries of compounds to screen for such activity.

-

Other Therapeutic Areas: The scaffold has been investigated for a range of other activities, including antibacterial and antiviral properties, making it a compound of high interest for broad-spectrum drug discovery.[12]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Appendix: Representative Experimental Protocol

The following is a generalized, illustrative protocol for the functionalization of this compound.

Protocol: Acylation of this compound

Objective: To synthesize N-(7-chloroquinolin-3-yl)acetamide as a proof-of-concept derivatization.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure N-(7-chloroquinolin-3-yl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and melting point analysis.

Caption: Workflow for a typical acylation reaction.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Retrieved from [Link]